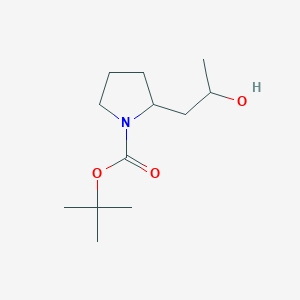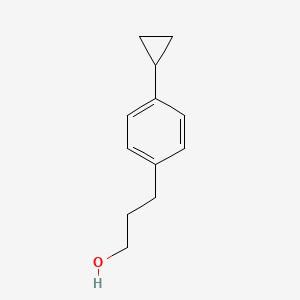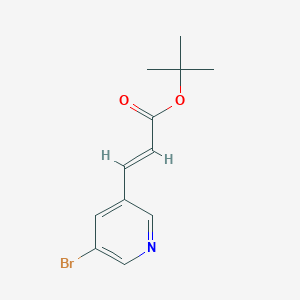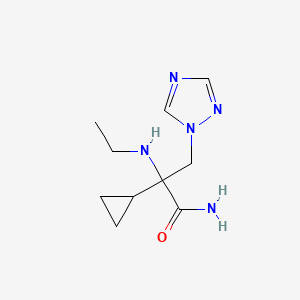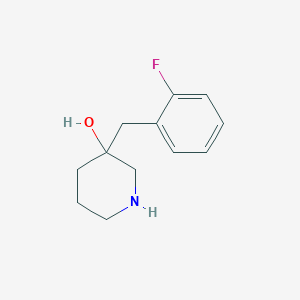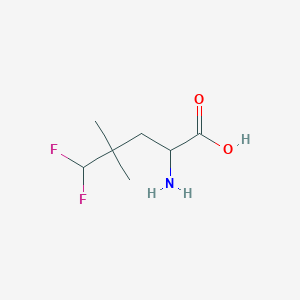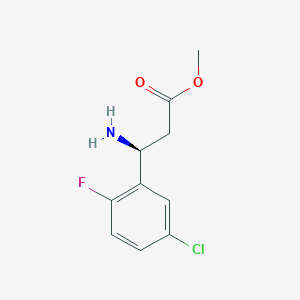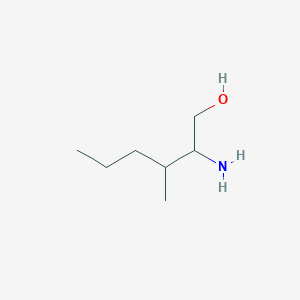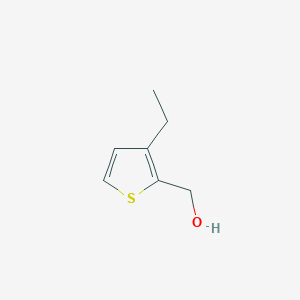
(3-Ethylthiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethylthiophen-2-yl)methanol is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by an ethyl group attached to the third carbon of the thiophene ring and a methanol group attached to the second carbon. Thiophenes are known for their stability and are widely used in various fields, including pharmaceuticals, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylthiophen-2-yl)methanol typically involves the introduction of an ethyl group to the thiophene ring followed by the addition of a methanol group. One common method is the Friedel-Crafts alkylation, where ethyl chloride reacts with thiophene in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ethylthiophene can then be subjected to a Grignard reaction with formaldehyde to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: (3-Ethylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The thiophene ring can be reduced to a tetrahydrothiophene derivative using hydrogenation.
Substitution: Halogenation can occur at the thiophene ring using halogens like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: (3-Ethylthiophen-2-yl)carboxylic acid.
Reduction: Tetrahydro-(3-ethylthiophen-2-yl)methanol.
Substitution: 5-Bromo-(3-ethylthiophen-2-yl)methanol.
Aplicaciones Científicas De Investigación
(3-Ethylthiophen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of (3-Ethylthiophen-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparación Con Compuestos Similares
Thiophene-2-methanol: Lacks the ethyl group, making it less hydrophobic.
3-Methylthiophene-2-methanol: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
2-Ethylthiophene: Lacks the methanol group, limiting its applications in certain chemical reactions.
Uniqueness: (3-Ethylthiophen-2-yl)methanol is unique due to the presence of both an ethyl and a methanol group, which enhances its versatility in chemical synthesis and its potential biological activities. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs.
Propiedades
Número CAS |
139502-02-6 |
|---|---|
Fórmula molecular |
C7H10OS |
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
(3-ethylthiophen-2-yl)methanol |
InChI |
InChI=1S/C7H10OS/c1-2-6-3-4-9-7(6)5-8/h3-4,8H,2,5H2,1H3 |
Clave InChI |
ZVSCUUIVFHMDGJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
